molecular formula C20H17BrN2O3S B4226888 N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide

N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide

Cat. No. B4226888
M. Wt: 445.3 g/mol
InChI Key: MVGYOJYGJCBBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide acts as a selective inhibitor of the IKK complex, which is a critical regulator of the NF-κB signaling pathway. This pathway is activated in response to various stimuli, including cytokines, growth factors, and pathogens. The activation of the NF-κB pathway leads to the phosphorylation and degradation of IκBα, which allows the translocation of NF-κB to the nucleus and the activation of target genes. N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide inhibits the phosphorylation of IκBα, thereby preventing the activation of the NF-κB pathway.
Biochemical and physiological effects:
N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide has been shown to inhibit cell proliferation and induce apoptosis. Inflammatory cytokine production has also been shown to be inhibited by N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide, indicating its potential therapeutic use in inflammatory diseases. N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide has also been shown to have neuroprotective effects in various models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide is its selectivity for the IKK complex, which allows for the specific inhibition of the NF-κB pathway. This selectivity also reduces the potential for off-target effects, which can be a concern with other inhibitors of the NF-κB pathway. However, one limitation of N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide is its relatively low potency compared to other IKK inhibitors. This can limit its use in certain applications where higher potency is required.

Future Directions

There are various future directions for the research and development of N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide. One potential application is in the treatment of cancer, where the inhibition of the NF-κB pathway has been shown to have therapeutic effects. Another potential application is in the treatment of inflammatory diseases, where the inhibition of cytokine production can reduce inflammation. Future studies could also focus on the optimization of N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide's potency and selectivity, as well as the development of more potent and selective IKK inhibitors.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. One of the main targets of N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide is the IKK complex, which plays a critical role in the regulation of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including immune response, inflammation, and cell survival.

properties

IUPAC Name

4-(benzenesulfonamido)-N-(4-bromo-3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-14-13-17(11-12-19(14)21)22-20(24)15-7-9-16(10-8-15)23-27(25,26)18-5-3-2-4-6-18/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGYOJYGJCBBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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